molecular formula C17H23N5O7 B12291460 2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12291460
M. Wt: 409.4 g/mol
InChI Key: QQXQGKSPIMGUIZ-UHFFFAOYSA-N
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Description

Nucleoside Q is a unique nucleoside that has garnered significant attention in the scientific community due to its distinctive structure and potential applications. Nucleosides are composed of a nitrogenous base covalently linked to a sugar molecule, either ribose or deoxyribose, but lacking a phosphate group. Nucleoside Q, like other nucleosides, plays a crucial role in various biochemical processes and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside Q involves several steps, starting with the preparation of the nitrogenous base and the sugar molecule. The nitrogenous base is typically synthesized through a series of chemical reactions involving the formation of carbon-nitrogen bonds. The sugar molecule, usually ribose or deoxyribose, is prepared through a series of enzymatic or chemical reactions. The final step involves the coupling of the nitrogenous base with the sugar molecule to form nucleoside Q. This coupling reaction is typically carried out under mild conditions using a suitable catalyst.

Industrial Production Methods

Industrial production of nucleoside Q involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product. Additionally, advanced techniques such as molecular imprinting and crystallization are employed to enhance the efficiency and quality of nucleoside Q production .

Chemical Reactions Analysis

Types of Reactions

Nucleoside Q undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of nucleoside Q to enhance its biological activity and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed under mild conditions.

    Substitution: Nucleophilic substitution reactions are carried out using reagents such as sodium azide (NaN₃) and halogenated compounds under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives of nucleoside Q with enhanced biological activity and stability. These derivatives are crucial for developing new therapeutic agents and understanding the structure-activity relationship of nucleoside Q .

Scientific Research Applications

Nucleoside Q has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, nucleoside Q is used as a building block for synthesizing nucleic acids and studying their structure and function. In biology, it is employed in various biochemical assays to investigate cellular processes and metabolic pathways. In medicine, nucleoside Q and its derivatives are explored for their potential as antiviral, anticancer, and antimicrobial agents. Additionally, nucleoside Q is used in the development of diagnostic tools and therapeutic agents for various diseases .

Mechanism of Action

The mechanism of action of nucleoside Q involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This disruption inhibits the replication of viruses and the proliferation of cancer cells. Nucleoside Q targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and RNA polymerase, thereby preventing the formation of functional nucleic acids. Additionally, nucleoside Q can induce mutations during replication and transcription, further inhibiting the growth of pathogenic organisms .

Comparison with Similar Compounds

Nucleoside Q is unique compared to other nucleosides due to its distinctive structure and enhanced biological activity. Similar compounds include adenosine, guanosine, cytidine, thymidine, and uridine. These nucleosides share a similar basic structure but differ in their nitrogenous bases and sugar moieties. Nucleoside Q stands out due to its specific modifications that enhance its stability and biological activity, making it a valuable compound for therapeutic applications .

Conclusion

Nucleoside Q is a remarkable compound with significant potential in various scientific and medical fields. Its unique structure and versatile chemical properties make it an essential tool for research and therapeutic development. Continued exploration of nucleoside Q and its derivatives will undoubtedly lead to new discoveries and advancements in science and medicine.

Properties

Molecular Formula

C17H23N5O7

Molecular Weight

409.4 g/mol

IUPAC Name

2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)

InChI Key

QQXQGKSPIMGUIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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